Regiochemistry of the Oxolane Methoxy Substituent: (Oxolan-3-yl)methoxy vs. (Oxolan-2-yl)methoxy
The target compound bears a (oxolan-3-yl)methoxy substituent at the azetidine 3-position. In the broader azetidine carboxamide patent literature, the regioisomeric (oxolan-2-yl)methoxy variant (e.g., CAS 2320465-37-8) constitutes a distinct chemical entity with different spatial presentation of the ether oxygen, which can alter hydrogen-bonding geometry and target recognition . While no direct head-to-head bioactivity data are publicly available for these specific regioisomers, the CB1 receptor patent US20070054891A1 demonstrates that even minor substituent changes on the azetidine carboxamide core can shift receptor affinity from nanomolar to micromolar range [1]. The structural difference between the 3-yl and 2-yl oxolane attachment positions introduces a ca. 1.5 Å displacement of the oxygen atom, a magnitude known to affect ligand–protein interactions in fragment-based drug discovery .
| Evidence Dimension | Regioisomeric identity of the oxolane methoxy substituent |
|---|---|
| Target Compound Data | (Oxolan-3-yl)methoxy at azetidine C3 |
| Comparator Or Baseline | (Oxolan-2-yl)methoxy regioisomer (e.g., CAS 2320465-37-8) |
| Quantified Difference | Oxygen spatial displacement ≈ 1.5 Å; patent evidence shows regioisomer-dependent potency shifts >10-fold in analogous azetidine carboxamide series. |
| Conditions | Comparison based on molecular geometry and CB1 receptor SAR from US20070054891A1 |
Why This Matters
Procurement of the correct regioisomer is essential to maintain structure–activity relationships established in a lead optimization series; the 3-yl isomer cannot be substituted by the 2-yl isomer without risking loss of target potency.
- [1] US20070054891A1. Azetidinecarboxamide derivatives and their use in the treatment of cb1 receptor mediated disorders. Granted patent. https://patents.google.com/patent/US20070054891A1 (accessed 2026-05-09). View Source
